![molecular formula C21H24N2O2S B3534781 N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3534781.png)
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide
Overview
Description
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential use in scientific research. CTB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is not fully understood, but it is believed to involve the covalent binding of the phenylthioacetyl group to cysteine residues on target proteins. This results in a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has been shown to have minimal toxicity and does not appear to affect cell viability or proliferation. However, it can interfere with protein trafficking and secretion in some cell types, which may have downstream effects on cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is its selectivity for the Golgi apparatus and endoplasmic reticulum, which allows for specific labeling of these organelles in living cells. N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has limitations in terms of its photostability, which can limit its usefulness for long-term imaging experiments. Additionally, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide may not be suitable for all cell types or experimental conditions.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide. One area of interest is the development of more photostable derivatives of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide that can be used for long-term imaging experiments. Another area of interest is the use of N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide as a tool for studying protein-protein interactions and signaling pathways in living cells. Additionally, N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide may have potential applications in drug discovery and development, particularly for the development of new therapeutics targeting intracellular trafficking and secretion pathways.
Scientific Research Applications
N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has been extensively studied for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to the Golgi apparatus and endoplasmic reticulum in living cells, making it a useful tool for studying intracellular trafficking and protein secretion. N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide has also been used as a probe for studying the structure and function of membrane proteins, as well as for detecting protein-protein interactions.
properties
IUPAC Name |
N-cyclohexyl-2-[(2-phenylsulfanylacetyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-20(15-26-17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)21(25)22-16-9-3-1-4-10-16/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMNXHFSRUBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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